2-Ethyl-3-propyloxirane

Descripción

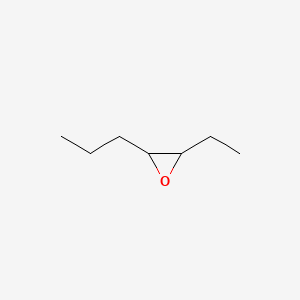

2-Ethyl-3-propyloxirane (CAS: 53897-32-8) is a substituted oxirane (epoxide) with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol . Structurally, it features an ethyl group at position 2 and a propyl group at position 3 of the three-membered oxirane ring. This compound is of interest in combustion chemistry, where cyclic ethers (CEs) like oxiranes are intermediates formed during low-temperature oxidation of hydrocarbons. Evidence from kinetic modeling in n-heptane combustion indicates that this compound’s formation is significantly overestimated in simulations, suggesting unique reactivity or consumption pathways compared to other CEs .

Propiedades

Número CAS |

53897-32-8 |

|---|---|

Fórmula molecular |

C7H14O |

Peso molecular |

114.19 g/mol |

Nombre IUPAC |

2-ethyl-3-propyloxirane |

InChI |

InChI=1S/C7H14O/c1-3-5-7-6(4-2)8-7/h6-7H,3-5H2,1-2H3 |

Clave InChI |

ZNAFWUJVHGNGIF-UHFFFAOYSA-N |

SMILES canónico |

CCCC1C(O1)CC |

Origen del producto |

United States |

Métodos De Preparación

Asymmetric Epoxidation of α,β-Unsaturated Ketones

One of the primary methods for preparing this compound involves the asymmetric epoxidation of acyclic enones, such as 3-decen-2-one derivatives, catalyzed by chiral primary amines derived from Cinchona alkaloids. This approach was extensively studied by Lifchits et al. (2013), who demonstrated the use of 9-amino(9-deoxy)epiquinine and related catalysts to achieve high enantiomeric excesses in the epoxidation step.

- Catalysts: Cinchona alkaloid-derived primary amines (e.g., 9-amino(9-deoxy)epiquinine, 9-amino(9-deoxy)epiquinidine).

- Oxidant: Aqueous hydrogen peroxide (30 wt%).

- Solvent: 1,4-Dioxane.

- Temperature: Mild conditions (~32 °C).

- Reaction time: 20–48 hours.

- Product: Peroxyhemiketal intermediate converted to epoxide.

Reaction conditions and outcomes are summarized below:

| Entry | Acid Co-catalyst (HX) | pKa (H2O) | Mol % | Temperature (°C) | Conversion (%) | Peroxyhemiketal:Epoxide Ratio | Enantiomeric Ratio (er) of Epoxide |

|---|---|---|---|---|---|---|---|

| 1 | p-Toluenesulfonic acid (pTsOH·H2O) | -2.80 | 20 | 28 | 82 (48 h) | 35:65 | 98:2 |

| 2 | pTsOH·H2O | -2.80 | 30 | 28 | 98 (48 h) | 31:69 | 92:8 |

| 3 | pTsOH·H2O | -2.80 | 30 | 10 | 65 (48 h) | 35:65 | 94.5:5.5 |

| 4 | Trifluoroacetic acid (TFA) | 0.52 | 20 | 50 | Full (20 h) | 57:43 | >99.5:0.5 |

| 5 | TFA | 0.52 | 20 | 32 | Full (24 h) | 68:32 | >99.5:0.5 |

(Table adapted from Lifchits et al., 2013)

This method allows for excellent stereocontrol, with enantiomeric ratios exceeding 99:1 under optimized conditions. The peroxyhemiketal intermediate can be converted to the corresponding epoxide by treatment with base (e.g., 1N NaOH) or other reagents such as triethylphosphite.

Catalytic Cycloaddition of Carbon Dioxide to Epoxides

Another approach related to epoxide chemistry involves the catalytic cycloaddition of carbon dioxide to epoxides to form cyclic carbonates, which can be reversed or modified to yield epoxides like this compound. Although this method is more general for epoxide derivatives, it provides insight into catalytic systems applicable to similar substrates.

- Ionic liquids (ILs) with various cations (Heemim+, Hmim+, Bmim+, Bmpy+) and anions (ZrCl5¯, CuCl2¯, etc.).

- Reaction temperature: Room temperature to 80 °C.

- Reaction time: 2–12 hours depending on substrate.

- High selectivity (>98%) for cyclic carbonates.

Representative data for epoxides including 2-propyloxirane:

| Entry | Substrate | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | Propylene carbonate | 3 | 96 | >99 |

| 2 | Oxirane | 3 | 98 | >99 |

| 3 | 2-Propyloxirane | 3 | 95 | 98 |

| 4 | 2-(Methoxymethyl)oxirane | 3 | 96 | 98 |

(Table adapted from RSC Advances manuscript)

While this method is more focused on cyclic carbonate synthesis, it is relevant for epoxide preparation and modification, including this compound analogs.

Other Synthetic Routes and Considerations

Chiral resolution and purification: Following synthesis, enantiomeric purity is often assessed by chiral gas chromatography using specialized columns (e.g., BGB-177, BGB-15) and conditions optimized for temperature and carrier gas pressure to separate enantiomers of this compound.

Catalyst recovery and reuse: The catalytic systems, especially those based on ionic liquids or Cinchona alkaloid derivatives, have been reported to be recoverable and reusable without significant loss of activity, enhancing the sustainability of the preparation process.

Alternative oxidants and reagents: Some protocols use m-CPBA or other peracids for epoxidation, but these often lack the stereoselectivity achieved by chiral amine catalysis.

Summary Table of Preparation Methods for this compound

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethyl-3-propyloxirane undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

Reduction: Reduction reactions can convert the oxirane ring into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Peroxycarboxylic acids (e.g., MCPBA) in nonaqueous solvents.

Reduction: Metal hydrides (e.g., lithium aluminum hydride) in anhydrous conditions.

Substitution: Nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products Formed:

Diols: Formed through ring-opening oxidation.

Alcohols: Formed through reduction of the oxirane ring.

Substituted Oxiranes: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

2-Ethyl-3-propyloxirane is a compound with diverse applications in various scientific fields, particularly in organic chemistry and materials science. This article explores its applications, supported by data tables and relevant case studies.

Synthesis of Polymers

One of the primary applications of this compound is in the synthesis of polymers. Its epoxide group allows it to participate in ring-opening reactions, which can lead to the formation of polyethers and polyesters. These materials are valuable in creating coatings, adhesives, and foams due to their excellent mechanical properties and chemical resistance.

Case Study: Polymerization Reactions

Research has demonstrated that this compound can be polymerized using various catalysts to produce high-performance polymers. For instance, studies have shown that using Lewis acids as catalysts can enhance the efficiency of the polymerization process, resulting in polymers with tailored properties for specific applications .

Chemical Intermediates

This compound serves as a crucial intermediate in the synthesis of various chemical compounds. It can be transformed into alcohols, acids, and other functional groups through selective reactions.

Example: Synthesis of Alcohols

A notable reaction involves the hydrolysis of this compound to yield 2-ethyl-3-propanol. This transformation is significant for producing alcohols that are used in solvents and as precursors for further chemical synthesis .

Use in Coatings and Sealants

Due to its epoxy nature, this compound is employed in formulating coatings and sealants that require strong adhesion and durability. The compound enhances the performance characteristics of these materials, making them suitable for industrial applications.

Case Study: Industrial Coatings

In industrial settings, coatings formulated with this compound have shown improved resistance to solvents and environmental degradation compared to traditional coatings. This application is particularly beneficial in sectors such as automotive and aerospace where material performance is critical .

Research Applications

In academic research, this compound is utilized as a model compound for studying reaction mechanisms involving epoxides. Its relatively simple structure allows researchers to investigate various catalytic processes and reaction pathways.

Example: Mechanistic Studies

Studies focusing on the reactivity of epoxides have used this compound to explore nucleophilic attack mechanisms. These investigations contribute to a deeper understanding of organic reaction dynamics and can inform the design of new synthetic pathways .

Mecanismo De Acción

The mechanism of action of 2-ethyl-3-propyloxirane involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows it to interact with different molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and reactivity differences between 2-ethyl-3-propyloxirane and related oxiranes or cyclic ethers.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Research Findings and Reactivity Insights

Combustion Behavior :

- In n-heptane oxidation models, this compound formation was overestimated by a factor of >5 compared to experimental data, while oxetane and THF derivatives were accurately predicted . This discrepancy suggests oversimplified consumption pathways in kinetic models, particularly reactions with ȮH and HOȮ radicals. For example, THF derivatives exhibit slower consumption due to their stable five-membered rings, whereas oxiranes like this compound may undergo rapid ring-opening or secondary reactions.

This contrasts with ethyl oxirane carboxylates (e.g., and ), where electron-withdrawing ester groups may accelerate nucleophilic attack.

Industrial and Environmental Relevance :

- Propylene oxide () is widely used in polymer production, whereas substituted oxiranes like this compound have niche roles in combustion studies. Chlorinated derivatives () may persist in the environment due to reduced biodegradability from aromatic and halogen substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.